N-cyclohexylquinolin-4-amine

Beschreibung

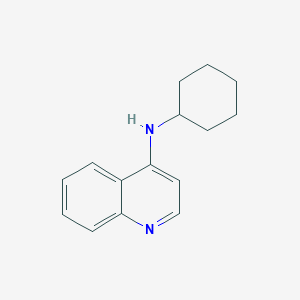

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H18N2 |

|---|---|

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

N-cyclohexylquinolin-4-amine |

InChI |

InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h4-5,8-12H,1-3,6-7H2,(H,16,17) |

InChI-Schlüssel |

XRSBCRPPSASDNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC2=CC=NC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Cyclohexylquinolin 4 Amine and Its Analogs

General Synthetic Routes for 4-Aminoquinolines

The construction of the 4-aminoquinoline (B48711) core is a well-established field in organic synthesis, with several classical and modern methods available to chemists. These strategies can be broadly categorized into nucleophilic substitution reactions, reductive amination strategies, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions in Quinoline (B57606) Synthesis

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of 4-aminoquinolines. nih.govnih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen (like chlorine) at the 4-position of the quinoline ring, by an amine nucleophile. nih.govnih.gov

The general scheme for this reaction involves heating a 4-haloquinoline with an appropriate amine. nih.govucsf.edu For instance, the synthesis of various 4-aminoquinoline derivatives has been achieved by reacting 4,7-dichloroquinoline (B193633) with an excess of a monoaminoalkane or diaminoalkane under neat conditions. nih.gov The reaction temperature and time are crucial parameters, often requiring elevated temperatures (e.g., 120-130 °C) for several hours to proceed to completion. nih.govnih.gov The use of a solvent like dimethylformamide (DMF) is also common. nih.govscielo.br

While effective, this method can sometimes require harsh reaction conditions. nih.gov However, its simplicity and the ready availability of starting materials make it a popular choice for the synthesis of a wide array of 4-aminoquinoline analogs. nih.govucsf.edu

Reductive Amination Strategies for N-Substituted Quinolines

Reductive amination offers an alternative and controlled approach for the synthesis of N-substituted quinolines. This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com The process generally involves two key steps: the formation of an imine from an amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com

Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com It is also possible to perform sequential reductive aminations on a primary amine to yield a tertiary amine. masterorganicchemistry.com

More recent advancements have focused on the direct reductive alkylation of quinolines. nih.govrsc.org For example, a heterogeneous iridium catalyst has been developed for the reductive electrophilic alkylation of quinolines with various aryl carbonyls or benzyl (B1604629) alcohols, using formic acid as the reductant. nih.govrsc.org Another approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the tandem reduction of quinoline with an aldehyde and Hantzsch ester to produce N-alkylated tetrahydroquinoline derivatives under mild conditions. rsc.org This method is notable for its high chemoselectivity and tolerance of a wide range of functional groups. rsc.org

Palladium-Catalyzed C-N Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and mild alternative to traditional SNAr methods for the formation of the C-N bond in 4-aminoquinolines. nih.gov These methods often offer improved reaction conditions and broader substrate scope.

One of the prominent examples is the Buchwald-Hartwig amination, which has been successfully applied to the synthesis of 4-aminoquinolines. nih.gov Research has identified catalyst systems, such as Pd(OAc)₂ with the ligand DPEphos and K₃PO₄ as the base, that provide a convenient and mild route for this transformation. nih.gov

Palladium catalysis also enables novel cyclization strategies. For instance, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed to regioselectively synthesize 4-halo-2-aminoquinolines, using molecular oxygen as the oxidant. organic-chemistry.org Furthermore, palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. frontiersin.org More complex structures, such as chiral quaternary-carbon-containing cyclobutanone-fused 4-aminoquinolines, have also been accessed through a one-pot sequential chiral phosphoric acid and palladium catalysis. acs.org

Specific Synthesis of N-Cyclohexylquinolin-4-amine Core Structure

The synthesis of the this compound core structure is typically achieved through the nucleophilic substitution reaction of a 4-haloquinoline with cyclohexylamine. scielo.br A common starting material is 4,7-dichloroquinoline. scielo.br

In a typical procedure, 4,7-dichloroquinoline is reacted with an excess of cyclohexylamine. scielo.br The reaction can be carried out in a solvent such as dimethylformamide (DMF) and requires heating at elevated temperatures, for instance at 120°C, for an extended period, often 24 hours, to ensure the completion of the reaction. scielo.br The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). scielo.br

| Reactants | Reagents/Solvents | Conditions | Product |

| 4,7-Dichloroquinoline | Cyclohexylamine, DMF | 120°C, 24h | 7-Chloro-N-cyclohexylquinolin-4-amine |

This method provides a direct route to the N-cyclohexyl-substituted 4-aminoquinoline scaffold, which can then be used for further derivatization or biological evaluation.

Derivatization Strategies and Analog Synthesis

The versatility of the quinoline scaffold allows for extensive derivatization to create a diverse library of analogs with potentially enhanced or novel biological activities. researchgate.netnih.gov These modifications can be broadly categorized into changes on the quinoline ring system itself and alterations to the substituent at the 4-amino position.

Modifications on the Quinoline Ring System

Modifications to the quinoline nucleus are a key strategy in analog synthesis, as they can significantly influence the physicochemical properties and biological activity of the resulting compounds. ucsf.edu While many potent 4-aminoquinoline-based drugs contain a 7-chloro substituent, research has explored the effects of various other substitutions on the benzene (B151609) ring (positions 5, 6, 7, and 8). ucsf.edunih.gov

Late-stage modification of existing drug molecules is a rapid approach to introduce chemical diversity. mdpi.com For the quinoline ring, this can include:

Nucleophilic substitution: The 7-chloro group can be replaced by other functionalities. mdpi.com For example, 4-aminoquinolines with a phenylether substituent at the 7-position have shown potent antimalarial activity. nih.gov

Electrophilic or radical substitution: Reactions such as iodination can occur at position 3 of the quinoline ring. mdpi.com

Alkylation: The quinoline nitrogen atom can be alkylated. mdpi.com

The synthesis of ring-substituted 4-hydroxyquinolines, which can then be converted to the corresponding 4-aminoquinolines, allows for the exploration of a wide range of substituents around the ring. ucsf.edu It has been noted that while many modifications to the quinoline nucleus can lead to decreased potency, some, like the introduction of increased bulk or hydrophobicity, can be advantageous. nih.gov For instance, replacing the quinoline ring with an acridine (B1665455) system has been shown to improve antimalarial potency. nih.gov

The synthetic accessibility of the quinoline ring system facilitates the generation of a vast number of analogs, allowing for detailed structure-activity relationship (SAR) studies to optimize therapeutic potential. nih.gov

Modifications on the N-Cyclohexyl Moiety

Modifications to the N-cyclohexyl substituent on the quinoline-4-amine scaffold have been explored to investigate structure-activity relationships. Research has included the introduction of hydroxyl groups onto the cyclohexane (B81311) ring, creating stereoisomers that can probe the spatial requirements of binding pockets in biological targets.

Table 1: Examples of Analogs with Modified N-Cyclohexyl Moieties

| Compound Name | Modification on Cyclohexyl Ring |

|---|

Introduction of Heterocyclic and Aliphatic Side Chains

A common synthetic strategy involves the complete replacement of the N-cyclohexyl group with other cyclic or acyclic moieties to explore different chemical spaces. This is typically achieved through nucleophilic substitution reactions on a suitable quinoline precursor, such as 4,7-dichloroquinoline.

In a comparative study, different amines were used to displace the chlorine atom at the C-4 position of 7-chloroquinoline (B30040). scielo.br The reaction of 4,7-dichloroquinoline with cyclohexylamine, n-butylamine, and furfurylamine (B118560) yielded the corresponding N-substituted 7-chloroquinolin-4-amines. scielo.br This approach allows for the direct comparison of a bulky hydrophobic group (cyclohexyl), a flexible linear aliphatic chain (n-butyl), and a heterocyclic ring containing a heteroatom (furfuryl). scielo.br The synthesis is generally carried out by heating the dichloroquinoline starting material with the desired amine, sometimes in a solvent like dimethylformamide (DMF). scielo.br

Further research has expanded the scope of these side chains to include a variety of other heterocyclic systems. For instance, piperazine (B1678402) moieties have been introduced, which can be further functionalized to include ionizable groups, aiming to improve properties like aqueous solubility. nih.gov Other heterocyclic groups successfully incorporated at the 4-amino position include 1,2,4-oxadiazoles and tetrazoles. researchgate.netresearchgate.net These modifications significantly alter the electronic and steric properties of the side chain compared to the simple cyclohexyl ring.

Table 2: Synthesis of 4-Aminoquinoline Analogs with Various Side Chains

| Starting Material | Reagent Amine | Resulting Side Chain | Synthesized Compound |

|---|---|---|---|

| 4,7-dichloroquinoline | Cyclohexylamine | Cyclohexyl (aliphatic cyclic) | 7-chloro-N-cyclohexylquinolin-4-amine scielo.br |

| 4,7-dichloroquinoline | n-Butylamine | n-Butyl (aliphatic linear) | N-butyl-7-chloroquinolin-4-amine scielo.br |

| 4,7-dichloroquinoline | Furfurylamine | Furfuryl (heterocyclic) | 7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine scielo.br |

Preclinical Biological Activity of N Cyclohexylquinolin 4 Amine and Its Derivatives

Antiparasitic Activities

Derivatives of N-cyclohexylquinolin-4-amine have demonstrated notable activity against trypanosomatid parasites, the causative agents of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei).

A key strategy in the development of anti-trypanosomal drugs is the targeting of essential parasite enzymes, such as cysteine proteases. eco-vector.comnih.gov These enzymes, including cruzain in T. cruzi and TbrCATL (also known as rhodesain) in T. brucei, are vital for parasite survival, replication, and invasion of host cells. scielo.brscielo.brplos.orgplos.org The 4-aminoquinoline (B48711) class of compounds has been identified as a promising source of inhibitors for these proteases. scielo.brscielo.br

Cruzain is the major cysteine protease of Trypanosoma cruzi and a validated target for Chagas disease chemotherapy. plos.orgplos.org In a study evaluating a series of 4-aminoquinolines, the derivative 7-chloro-N-cyclohexylquinolin-4-amine (referred to as compound 4 in the study) was assessed for its ability to inhibit cruzain. scielo.brscielo.br At a concentration of 100 µM, this compound exhibited modest inhibition of the enzyme. The inhibitory activity was found to be independent of pre-incubation time, suggesting a rapid binding interaction. scielo.br

TbrCATL is a cysteine protease in Trypanosoma brucei that is homologous to cruzain and is considered an essential drug target for Human African Trypanosomiasis. scielo.brscielo.brrsc.org The same derivative, 7-chloro-N-cyclohexylquinolin-4-amine, was also tested against TbrCATL. It demonstrated a higher percentage of inhibition against TbrCATL compared to cruzain at the same concentration of 100 µM, again showing that the inhibition was not dependent on pre-incubation time. scielo.br

Table 1: Cysteine Protease Inhibition by 7-chloro-N-cyclohexylquinolin-4-amine

| Compound | Enzyme | Concentration (µM) | % Inhibition (Mean ± SEM) | Source |

|---|---|---|---|---|

| 7-chloro-N-cyclohexylquinolin-4-amine | Cruzain | 100 | 18 ± 2 | scielo.br |

| 7-chloro-N-cyclohexylquinolin-4-amine | TbrCATL | 100 | 38 ± 4 | scielo.br |

Beyond enzyme inhibition, the direct effect of this compound derivatives on the viability of the parasites has been evaluated. In vitro assays against both T. cruzi and T. brucei have been conducted to determine the trypanocidal potential of these compounds.

For Trypanosoma cruzi, the derivative 7-chloro-N-cyclohexylquinolin-4-amine showed promising activity against the intracellular amastigote form of the parasite. scielo.br It recorded a half-maximal inhibitory concentration (IC50) of 2.57 µM ± 0.03, which was lower than the reference drug benznidazole (B1666585) (IC50 3.8 µM) in the same study. scielo.br The cytotoxicity of this compound was also assessed using L929 fibroblast cells, yielding a half-maximal cytotoxic concentration (CC50) that allowed for the calculation of a selectivity index (SI), which provides a measure of the compound's specificity for the parasite over host cells. scielo.br

Another derivative, 7-bromo-N-cyclohexylquinolin-4-amine, was identified as a hit against T. brucei in cell-based screening. uga.edu Novel quinoline (B57606) derivatives have also been shown to be highly active against African trypanosomes in vitro, with some compounds displaying EC50 values of ≤0.25 μM. nih.gov

Table 2: In Vitro Trypanocidal and Cytotoxic Activity

| Compound | Organism/Cell Line | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 7-chloro-N-cyclohexylquinolin-4-amine | Trypanosoma cruzi (amastigotes) | 2.57 ± 0.03 µM | >20 µM (L929 cells) | >7.8 | scielo.br |

The efficacy of this compound derivatives has been tested in non-human rodent models of trypanosomiasis to evaluate their potential for clearing infection in a living organism.

A derivative identified as 7-bromo-N-cyclohexylquinolin-4-amine (also referred to as 12a and NEU-4438) was evaluated in a mouse model of Human African Trypanosomiasis. uga.edunih.gov While initial studies showed that some derivatives had potent in vitro activity, they failed to control the infection in the mouse model. uga.edu However, further development led to the identification of NEU-4438, which did increase the survival of mice in an acute model of HAT and reduced the parasite load in a chronic model, establishing it as a potential lead for drug discovery. uga.edu In one experiment, mice infected with T. brucei brucei were treated orally with compound 22a, a related quinolinimine analog, which demonstrated an effect on parasitemia levels compared to a vehicle control. nih.gov The use of murine models is a critical step in predicting drug response and evaluating efficacy in antimalarial and antiparasitic drug discovery. mdpi.com

Inhibition of Cruzain (Trypanosoma cruzi)

In Vitro Trypanocidal Activity against Trypanosoma cruzi and Trypanosoma brucei

Anticancer and Cytotoxic Activities

The quinoline scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer properties. mdpi.com Derivatives of 4-anilinoquinoline, a class that includes this compound analogs, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

In one study, a series of 7-fluoro-4-anilinoquinolines displayed cytotoxic activity against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. nih.gov Another study focused on a hybrid molecule, 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (compound 4k), which incorporated a cyclohexyl-amine moiety attached to a triazine ring. This compound demonstrated potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value of 8.18 μM. This was significantly more potent than the parent compound imatinib (B729) (IC50 = 35.50 μM) used as a control in the same study. rsc.org

Table 3: Anticancer and Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | Breast Cancer | 8.18 | rsc.org |

Evaluation in Human Carcinoma Cell Lines (e.g., HepG2, SK-LU-1, MCF-7, A549)

The cytotoxic potential of this compound derivatives has been assessed against several human cancer cell lines. A study involving a series of 4-anilino-quinoline amide derivatives demonstrated notable in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. researchgate.net

One particular derivative, identified as compound 5g in the study, showed the highest potency against HepG2 and MCF-7 cell lines, with IC50 values of 2.09 µg/mL and 4.63 µg/mL, respectively. researchgate.net Another derivative, compound 5e, also displayed significant cytotoxicity across all three cell lines, with IC50 values in the range of 5-10 µg/mL. researchgate.net The cytotoxic effects of these quinoline derivatives highlight their potential as anticancer agents. researchgate.net

Further research on related heterocyclic structures supports the anticancer potential of scaffolds that can be incorporated into quinoline derivatives. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values as low as 1.66 µM and 4.55 µM, respectively. nih.gov Similarly, a benzimidazole (B57391) derivative was found to have a high cytotoxic effect against HepG2 and A549 cancer cell lines, with IC50 values of 15.58 µM and 15.80 µM. jksus.org

Table 1: Cytotoxicity of 4-Anilino-quinoline Amide Derivatives Data sourced from a study on new amide derivatives of 4-anilino-quinoline. researchgate.net

| Compound | HepG2 (IC50 in µg/mL) | SK-LU-1 (IC50 in µg/mL) | MCF-7 (IC50 in µg/mL) |

|---|---|---|---|

| Compound 5g | 2.09 | >10 | 4.63 |

| Compound 5e | 5-10 | 5-10 | 5-10 |

Cellular Mechanisms of Cytotoxicity in Cancer Models (e.g., mitochondrial damage, ROS formation, alpha-survivin modulation, gap junction activity)

Investigations into the mechanisms underlying the cytotoxic effects of quinoline derivatives and related compounds have pointed towards the induction of apoptosis and cellular stress pathways.

Mitochondrial Damage and Apoptosis: Studies on novel pyrrolo[2,3-d]pyrimidine derivatives, which share a heterocyclic core structure, reveal that their cytotoxic activity is mediated by apoptosis. nih.gov Western blot analysis indicated that effective compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which leads to the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death. nih.gov Some thiourea (B124793) derivatives have also been found to compromise the membrane integrity of mitochondria in cancer cells. mdpi.com

Reactive Oxygen Species (ROS) Formation: The generation of reactive oxygen species is another mechanism implicated in the cytotoxicity of quinoline-related structures. Research on copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives showed that their incubation with MCF-7 cancer cells promoted apoptosis as a result of metal-assisted generation of ROS. rsc.org The molecular mechanism for some alkannin (B1664780) derivatives is also suggested to favor the production of reactive oxygen. nih.gov An overproduction of ROS can lead to oxidative stress, causing damage to cellular components and triggering cell death pathways. nih.gov

Currently, specific research detailing the direct modulation of alpha-survivin or gap junction activity by this compound itself is limited in publicly available literature.

Antimicrobial and Antifungal Activities

Evaluation against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Pseudomonas aeruginosa)

The antibacterial properties of quinoline derivatives and related nitrogen-based heterocyclic compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Derivatives of pyrrole (B145914) have demonstrated activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov For example, one synthesized pyrrole derivative was found to be four times more active than the standard drug amoxicillin (B794) against S. aureus. nih.gov In another study, certain 4-hydroxy-2-quinolone analogs exhibited inhibitory activity against S. aureus, although they were less effective against E. coli. nih.gov Similarly, some 1,3-bis(aryloxy)propan-2-amines showed activity exclusively against Gram-positive bacteria, including Enterococcus faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 2.5 µg/ml against S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives This table summarizes findings from various studies on compounds related to the quinoline scaffold.

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrrole Derivative | More active than amoxicillin | nih.gov |

| Staphylococcus aureus | 1,3-bis(aryloxy)propan-2-amine | 2.5 µg/mL | nih.gov |

| Escherichia coli | Pyrrole Derivative | Significant activity | nih.gov |

| Bacillus subtilis | Pyrrole Derivative | Activity similar to amoxicillin | nih.gov |

| Enterococcus faecalis | 1,3-bis(aryloxy)propan-2-amine | 5 µg/mL | nih.gov |

| Pseudomonas aeruginosa | Pyrrole Derivative | Significant activity | nih.gov |

Evaluation against Fungal Strains (e.g., Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum)

The antifungal potential of this compound and its analogs is an active area of research. A series of 2-phenyl-4-aminoquinolines demonstrated significant activities against tested phytopathogenic fungi, establishing the antifungal promise of this chemical class. nih.gov

More specifically, related heterocyclic compounds have shown efficacy against the Aspergillus genus. Certain triazole derivatives displayed antifungal activity against Aspergillus niger, with one compound showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. nih.gov A synthetic amide, 2-chloro-N-phenylacetamide, also presented antifungal activity against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL. scielo.br Furthermore, novel 4-hydroxy-2-quinolone analogs showed exceptional antifungal activities against A. flavus, with one derivative having an IC50 value of 1.05 µg/mL, which surpassed the positive control, amphotericin B. nih.gov

Information regarding the specific activity against Monascus purpureus and Penicillium citrinum for this class of compounds is not extensively documented in the reviewed literature.

Enzyme and Receptor Modulation

Metabotropic Glutamate (B1630785) Receptor 1 (mGlu1) Modulation

This compound has been identified as a ligand for the metabotropic glutamate receptor 1 (mGlu1). idrblab.net The mGlu1 receptor is a G-protein coupled receptor that plays a role in the central nervous system by modulating synaptic plasticity. nih.govuniprot.org Ligand binding to the receptor activates a phosphatidylinositol-calcium second messenger system. uniprot.orguniprot.org

The modulation of this receptor by small molecules is of significant therapeutic interest. Research into related chemical structures has demonstrated the potential for nuanced modulation of mGlu1. For example, a known chemotype was optimized to create potent and selective mGlu1 positive allosteric modulators (PAMs). nih.gov This work originated from a compound that was identified as having mGlu1 negative allosteric modulator (NAM) activity, indicating that subtle structural changes can switch the pharmacological effect from inhibitory to potentiating. nih.gov The ability of this compound and its derivatives to act as modulators—whether as agonists, antagonists, or allosteric modulators—at the mGlu1 receptor represents a key area for future investigation in medicinal chemistry. ontosight.ai

Other Kinase and Enzyme Inhibition Profiles (e.g., VEGFR-2, HDAC, COX-2, MELK, acetylcholinesterase)

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against a variety of kinases and enzymes implicated in oncogenesis and other disease processes. The quinoline ring system serves as a versatile pharmacophore for designing inhibitors that can target the ATP-binding sites of kinases and the active sites of other enzymes.

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK)

Maternal embryonic leucine zipper kinase (MELK) is a protein kinase that has been reported to be highly upregulated in several types of human cancer and is implicated in the survival of cancer cells and the maintenance of tumor-initiating cells. nih.gov Potent inhibitors of MELK have been developed based on quinoline and naphthyridine scaffolds, which are structurally related.

One such derivative, OTSSP167, demonstrated a highly potent MELK inhibition with an IC₅₀ of 0.41 nM. nih.gov This compound was identified through high-throughput screening and subsequent structure-activity relationship studies. nih.gov The cyclohexyl group in similar inhibitors has been observed to occupy the active site, making van der Waals interactions with the P-loop of the kinase. nih.gov Another MELK inhibitor, MELK-T1, which also contains a cyclohexyl moiety, showed high selectivity, inhibiting MELK with an IC₅₀ of 37 nM. nih.gov

Research has also led to the development of other low nanomolar MELK inhibitors based on different scaffolds, indicating a strong interest in targeting this kinase. nih.gov For instance, studies have explored derivatives like 6-chloro-3-(((2,4-dimethoxybenzyl)amino)methyl)-N-(trans-4-((dimethylamino)methyl)cyclohexyl)quinolin-4-amine. nih.govelifesciences.org The antiproliferative effects of these inhibitors have been evaluated in various breast cancer cell lines. elifesciences.org A novel selective MELK inhibitor, MELK-In-30e, has also been shown to reduce colony formation, migratory capacity, and cancer stemness in triple-negative inflammatory breast cancer cells. mdanderson.org

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| OTSSP167 | MELK | 0.41 | Biochemical Assay | nih.gov |

| MELK-T1 | MELK | 37 | Biochemical Assay | nih.gov |

| HTH-01-091 | MELK | >10,000 | Z'-LYTE Assay | elifesciences.org |

| MRT199665 | MELK | 2 | Adapta Assay | elifesciences.org |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and progression. nih.govfrontiersin.org Consequently, VEGFR-2 is a significant target for anticancer therapies. nih.govresearchgate.net Quinoline-containing compounds have shown promise as VEGFR-2 inhibitors. researchgate.net For example, certain quinoline-(1H)-4-one derivatives have demonstrated VEGFR-2 inhibition superior to standard drugs like sorafenib. researchgate.net While specific data on this compound is not detailed, the broader class of 4-aminoquinoline derivatives is recognized for its potential in targeting cysteine proteases, suggesting the scaffold's versatility. scielo.br The development of multifunctional drugs that target multiple pathways, including VEGFR-2, is a promising strategy. researchgate.net

Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription. mdpi.comwikipedia.org Overexpression of HDACs is observed in various cancers, making them a rational target for cancer therapy. mdpi.comthno.org Several HDAC inhibitors (HDACis) have been approved for cancer treatment. thno.orgmdpi.com

Quinolone-based structures have been explored for designing new HDAC inhibitors. nih.gov These inhibitors typically feature a cap group, a linker, and a zinc-binding group. mdpi.comnih.gov The introduction of a quinolone as the cap structure has led to compounds with pan-HDAC inhibitory activity and antiproliferative effects against various human cancer cell lines. nih.gov Dual inhibitors targeting both HDACs and other enzymes like cyclooxygenase-2 (COX-2) have also been developed. mdpi.com

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, which are mediators of inflammation and are also involved in various pathologies, including cancer. mdpi.com Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. mdpi.comcaep.ca While specific quinoline-based COX-2 inhibitors are mentioned, detailed inhibitory data for this compound derivatives against COX-2 are not extensively covered in the provided sources. However, some dual COX-2 and kynurenine (B1673888) aminotransferase II inhibitors have been identified. nih.gov

Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. mdpi.comnih.gov AChE inhibitors are used in the treatment of neurodegenerative disorders like Alzheimer's disease. wikipedia.orgmedscape.com Quinoline-based derivatives have been identified as effective inhibitors of AChE. researchgate.net A study on various substituted quinolines showed potent AChE inhibition, with Kᵢ values in the nanomolar range. researchgate.net This suggests that the quinoline scaffold is a viable starting point for the development of AChE inhibitors. researchgate.netnih.gov

| Compound Class | Target | Kᵢ Range (nM) | Reference |

|---|---|---|---|

| Substituted Quinolines | AChE | 5.51–155.22 | researchgate.net |

| Halogenated Chalcones | AChE | 1.83–11.19 | nih.gov |

| N-alkyl quaternary quinuclidines | AChE | 260–156,200 | mdpi.com |

Phosphatidylcholine-specific Phospholipase C (PC-PLC) Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that hydrolyzes phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol. frontiersin.orgmerckmillipore.com This enzyme is implicated in various cellular processes, including signal transduction, cell proliferation, and oncogene-driven signaling. frontiersin.org Elevated PC-PLC activity has been observed in cancer cells, contributing to the characteristic increase in intracellular phosphocholine levels detected by magnetic resonance spectroscopy. frontiersin.org

PC-PLC is considered a potential target for cancer therapy. frontiersin.orgmdpi.com Inhibition of PC-PLC has been shown to have antiproliferative effects and can lead to the downregulation of key oncogenic receptors like HER2. frontiersin.orgoncotarget.comnih.gov For instance, the PC-PLC inhibitor tricyclodecan-9-yl-potassium xanthate (D609) has been shown to reduce HER2 expression and in vivo tumor growth in an ovarian cancer model. oncotarget.comnih.gov

While various scaffolds have been developed as PC-PLC inhibitors, such as 2-morpholinobenzoic acids researchgate.netrsc.org, specific studies detailing the inhibition of PC-PLC by this compound or its direct derivatives are not prominent in the provided search results. However, the general investigation into PC-PLC inhibitors for cancer treatment is an active area of research, with a focus on developing novel compounds that can effectively target this enzyme. mdpi.comresearchgate.netrsc.org

Structure Activity Relationship Sar Studies of N Cyclohexylquinolin 4 Amine Analogs

Impact of Quinoline (B57606) Core Substitutions on Biological Activity

Substitutions on the quinoline core of N-cyclohexylquinolin-4-amine analogs have a profound effect on their biological activity. The nature and position of these substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Research into 4-aminoquinoline (B48711) derivatives has demonstrated that substituents at the 7-position of the quinoline ring are critical for activity against various pathogens. nih.gov For instance, in the context of antiplasmodial activity, 7-chloro, 7-bromo, and 7-iodo analogs often exhibit comparable and potent activity. nih.gov In contrast, the introduction of a 7-fluoro or 7-trifluoromethyl group generally leads to a decrease in activity, particularly against resistant strains. nih.gov Furthermore, 7-methoxy substituents have been shown to render the compounds largely inactive. nih.gov

In a study focused on inhibitors of cysteine proteases for Chagas disease, the starting material for synthesis was 4,7-dichloroquinoline (B193633), highlighting the importance of the 7-chloro substituent for the desired biological activity. scielo.brscielo.br The resulting compound, 7-chloro-N-cyclohexylquinolin-4-amine, showed promising activity against Trypanosoma cruzi. scielo.br Another study on lapatinib-derived analogs identified 7-bromo-N-cyclohexylquinolin-4-amine as a synthesized compound of interest. nih.gov

The following table summarizes the impact of various substituents at the 7-position of the quinoline core on the antiplasmodial activity of 4-aminoquinoline analogs. nih.gov

| Substituent at 7-position | Impact on Antiplasmodial Activity |

| Chloro (Cl) | High activity |

| Bromo (Br) | High activity |

| Iodo (I) | High activity |

| Fluoro (F) | Reduced activity |

| Trifluoromethyl (CF3) | Substantially reduced activity |

| Methoxy (OMe) | Inactive |

These findings underscore the sensitivity of biological activity to the electronic and steric nature of the substituent on the quinoline core. Halogens like chlorine, bromine, and iodine appear to be favorable for certain biological activities, while more electron-withdrawing or -donating groups can be detrimental. nih.gov

Influence of Cyclohexyl Moiety Modifications on Potency and Selectivity

Modifications to the cyclohexyl group in this compound analogs can significantly influence their potency and selectivity. This part of the molecule often engages in hydrophobic interactions within the binding pocket of a target protein, and thus, its size, shape, and conformational flexibility are key determinants of binding affinity.

In studies comparing different side chains, the cyclohexyl moiety is often contrasted with other cyclic or linear aliphatic groups. scielo.brscielo.br For example, a comparative study evaluated a cyclohexyl, a linear n-butyl, and a heterocyclic furfuryl substituent on the 4-amino position of a 7-chloroquinoline (B30040) core. scielo.br The cyclohexyl group, being a bulky and hydrophobic cyclic substituent, is capable of establishing significant van der Waals interactions with the molecular target. scielo.brscielo.br

The compound 7-chloro-N-cyclohexylquinolin-4-amine demonstrated more promising activity against T. cruzi than its n-butyl and furfuryl counterparts. scielo.br This suggests that the conformational rigidity and specific hydrophobic nature of the cyclohexyl ring are advantageous for this particular biological target. scielo.brscielo.br

While direct modifications of the cyclohexyl ring itself are less commonly reported in the initial search results, the comparison with other moieties provides strong evidence for its role in potency. For instance, replacing the cyclohexyl group with a smaller or more flexible chain can lead to a decrease in activity, indicating a specific spatial requirement in the binding site that the cyclohexyl group fulfills effectively.

Role of Side Chain Variations in Molecular Interactions

The side chain, which includes the amine linker and the cyclohexyl group, plays a crucial role in the molecular interactions of this compound analogs. Variations in the side chain's length, basicity, and the nature of the substituents can lead to significant changes in biological activity. scielo.br

The primary goal of synthesizing new 4-aminoquinolines is often to create analogs with an increased number of interactions with the molecular target. scielo.brscielo.br This can be achieved by introducing different functionalities on the side chain. For instance, a study aimed to enhance potency by evaluating different side chain substituents: a cyclic hydrophobic group (cyclohexyl), a linear hydrophobic group (n-butyl), and a heterocyclic group with a hydrogen bond acceptor (furfuryl). scielo.br

The results indicated that the nature of the side chain has a direct impact on the inhibitory activity against cysteine proteases. scielo.br Specifically, 7-chloro-N-cyclohexylquinolin-4-amine (compound 4 in the study) exhibited significant trypanocidal activity, with an IC50 value lower than the reference drug benznidazole (B1666585). scielo.br This highlights the favorable interactions facilitated by the cyclohexyl-containing side chain.

The following table presents a comparison of the biological activity of 7-chloro-4-aminoquinoline analogs with different side chains. scielo.br

| Compound | Side Chain | Target | IC50 (µM) |

| 4 | Cyclohexyl | T. cruzi | 2.57 ± 0.03 |

| 5 | Furfuryl | Cruzain | 23 ± 3 |

| 6 | n-Butyl | - | - |

| Benznidazole (ref) | - | T. cruzi | 3.8 |

The data clearly shows that the cyclohexyl side chain confers potent activity against T. cruzi. scielo.br The amine linker itself is also a key feature, allowing for potential hydrogen bonding and salt bridge formation within the receptor binding site. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for biological function. nih.gov

For quinoline-based compounds, QSAR studies have been employed to elucidate the structural requirements for various activities, including antiplasmodial and kinase inhibitory effects. nih.govnih.gov

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.

Commonly used descriptors in the QSAR analysis of quinoline analogs and other bioactive molecules include:

Lipophilicity descriptors (e.g., logP, logD): These describe the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov

Electronic descriptors: These quantify the electronic properties of a molecule, such as charge distribution and dipole moment, which are important for electrostatic interactions. nih.gov

Steric descriptors (e.g., molecular weight, molar refractivity): These relate to the size and shape of the molecule, which determine its fit within a binding site. nih.gov

Topological descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

In the context of 4-aminoquinoline derivatives, quantum chemical descriptors calculated using methods like Density Functional Theory (DFT) have been used to represent the electronic properties of the molecules in QSAR models. nih.gov

Machine learning (ML) algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. researchgate.net These algorithms can handle large and complex datasets and can identify non-linear relationships between molecular structure and activity that may be missed by traditional linear methods.

Several ML methods have been applied to SAR and QSAR studies of kinase inhibitors and other drug classes:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.govresearchgate.net

Support Vector Machine (SVM): A supervised learning model that can be used for both classification and regression tasks. SVMs have been shown to be effective in building robust QSAR models. researchgate.net

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net

Deep Neural Networks (DNN) and Artificial Neural Networks (ANN): These are powerful computational models inspired by the structure and function of biological neural networks. They can learn complex patterns from data and have been successfully used to build predictive QSAR models. nih.govresearchgate.net

In a study on CDK4 inhibitors, ML methods including MLR, RF, SVM, and DNN were used to develop classification and QSAR models with high prediction accuracy. researchgate.net For 4-aminoquinoline hybrids, an Artificial Neural Network (ANN) was used to test the performance of a QSAR model, demonstrating high predictability. nih.gov The use of these advanced computational techniques is crucial for navigating the vast chemical space and accelerating the discovery of new and effective this compound analogs.

Molecular Mechanism of Action Investigations Preclinical Focus

Target Identification and Validation

Preclinical studies have identified N-cyclohexylquinolin-4-amine and its derivatives as inhibitors of specific enzymes, pointing towards their potential therapeutic targets. A key identified target is cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brfrontiersin.org The rationale for investigating 4-aminoquinolines, including this compound, as cruzain inhibitors stems from their structural similarities to other known inhibitors. scielo.brscielo.br The validation of cruzain as a molecular target is supported by genetic studies and the observation that its inhibition can reduce parasite load. frontiersin.org

Another area of investigation for related quinoline (B57606) structures involves their potential interaction with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. actapharmsci.comresearchgate.netnih.gov While direct studies on this compound and COX-2 are not extensively detailed, the broader class of quinoline derivatives is being explored for COX-2 inhibition. researchgate.net The identification of molecular targets is a critical first step in drug discovery, often employing a variety of methods including affinity-based techniques, genetic approaches, and computational predictions. researchgate.net

Enzymatic Inhibition Kinetics and Characterization

The inhibitory activity of this compound and related compounds against their identified targets has been characterized through enzymatic assays. In studies involving 4-aminoquinolines and cruzain, initial screenings were performed to determine the percentage of enzyme inhibition. scielo.brscielo.br For instance, a derivative, 7-chloro-N-cyclohexylquinolin-4-amine, was evaluated for its inhibitory effect on cruzain. scielo.brscielo.br These assays typically measure the catalytic activity of the enzyme in the presence and absence of the inhibitor to quantify its potency, often expressed as an IC50 value. scielo.br

Further kinetic studies can elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. libretexts.orglibretexts.orgucdavis.edu For example, experiments with 4-aminoquinolines against cruzain indicated that the inhibition was not time-dependent, as similar inhibition percentages were observed with and without pre-incubation with the enzyme. scielo.br This type of analysis is crucial for understanding how the compound affects the enzyme's function. nih.govrsc.org

Cellular Pathway Modulation Studies

Investigations into the effects of this compound derivatives extend to their influence on cellular pathways. In the context of Chagas disease, the inhibition of cruzain by these compounds is significant because this enzyme is involved in critical biological processes of the T. cruzi parasite, including nutrition, evasion of the host immune system, and replication. frontiersin.org By inhibiting cruzain, these compounds can disrupt the parasite's life cycle. frontiersin.org

In broader contexts, related quinoline compounds are studied for their impact on inflammatory pathways. For example, the inhibition of COX-2 can modulate the production of prostaglandins, which are key mediators of inflammation. researchgate.netcore.ac.uk Similarly, some quinoline derivatives have been investigated for their effects on cannabinoid receptors and the subsequent signaling pathways, which can influence inflammation and other physiological processes. core.ac.uk The study of how these compounds modulate cellular pathways provides a more complete picture of their biological activity beyond simple enzyme inhibition. uga.edu

Protein-Ligand Interaction Analysis

The analysis of interactions between this compound and its target proteins provides insight into the structural basis of its activity. It is hypothesized that the cyclohexane (B81311) ring of the compound, being a bulky and hydrophobic substituent, is capable of establishing van der Waals interactions within a hydrophobic pocket of the target enzyme, thereby enhancing binding affinity. scielo.brscielo.br The quinoline core, on the other hand, can participate in other types of interactions.

A systematic analysis of protein-ligand interactions reveals that common non-covalent interactions include hydrophobic contacts, hydrogen bonds, π-stacking, salt bridges, and cation-π interactions. nih.gov The specific interactions of a ligand with amino acid residues in the active site of a protein, such as αβ-tubulin or cruzain, are crucial for its inhibitory effect. researchgate.net For example, in the case of cruzain, the binding of 4-aminoquinolines involves interactions with specific residues in the enzyme's active site. scielo.brscielo.br

In Silico Modeling of Molecular Interactions

Computational methods, or in silico modeling, are extensively used to predict and analyze the molecular interactions of compounds like this compound with their biological targets. enamine.netrsc.org These techniques provide a theoretical framework to understand the binding modes and affinities of ligands.

Molecular Docking Simulations with Biological Targets (e.g., Cruzain, COX-2)

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govisfcppharmaspire.comnih.gov For this compound and its analogs, docking studies have been performed to investigate their interaction with the active site of cruzain. scielo.brscielo.br These simulations help to visualize how the cyclohexane ring fits into a hydrophobic pocket of the enzyme. scielo.brscielo.br

Similarly, docking studies are employed to explore the binding of potential inhibitors to the COX-2 enzyme. actapharmsci.comd-nb.info These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the COX-2 active site. actapharmsci.comd-nb.info The results of docking simulations are often quantified by a docking score, which estimates the binding affinity. researchgate.net

Applications and Future Directions in Preclinical Drug Discovery

N-Cyclohexylquinolin-4-amine as a Lead Compound for Therapeutic Development

This compound and its derivatives have been identified as promising lead compounds in the search for new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The core structure of this compound, featuring a quinoline (B57606) ring linked to a cyclohexyl group via an amine, provides a versatile scaffold for such modifications. ontosight.ai

Research into the applications of this scaffold has shown potential in various disease areas. For instance, a derivative, 7-chloro-N-cyclohexylquinolin-4-amine, was synthesized and evaluated for its activity against cysteine proteases, which are therapeutic targets in Chagas disease. scielo.br In this study, the compound, referred to as compound 4 , demonstrated notable inhibitory activity. scielo.br

Initial screenings of 7-chloro-N-cyclohexylquinolin-4-amine against the cysteine protease cruzain were performed at a concentration of 100 μM. scielo.br The compound was further evaluated for its trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. scielo.br The results showed that it was the most potent among the tested compounds, with an IC50 value of 2.57 μM. scielo.br However, it also exhibited cytotoxicity towards uninfected L929 cells, indicating that while it is a promising hit, further modifications are necessary to enhance its selectivity and create a better therapeutic window. scielo.br This highlights the role of this compound derivatives as lead compounds that, with further optimization, could pave the way for new treatments.

The exploration of lapatinib, an approved epidermal growth factor receptor inhibitor, as a starting point for developing new agents against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), also provides insights into the potential of the this compound scaffold. nih.govepa.gov In this research, the analog bearing a cyclohexylamine, 15a , showed a modest improvement in both solubility and potency, further underscoring the utility of the N-cyclohexyl moiety in the development of quinoline-based therapeutic agents. nih.gov

| Compound | Target | Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| 7-chloro-N-cyclohexylquinolin-4-amine (Compound 4) | T. cruzi amastigotes | 2.57 µM | < 2.30 µM | < 8.9 |

Rational Design of Next-Generation Quinoline-Based Therapeutic Agents

The development of next-generation therapeutic agents from a lead compound like this compound relies heavily on the principles of rational drug design. science.gov This approach involves the design and synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the biological target and the structure-activity relationships (SAR) of the lead compound. tandfonline.com For quinoline-based compounds, rational design strategies often focus on modifications at various positions of the quinoline ring to optimize interactions with the target protein and to modulate physicochemical properties. nih.gov

Strategic modifications to the quinoline scaffold can profoundly influence biological activity. tandfonline.com For instance, the introduction of different substituents on the quinoline ring can alter the compound's electronic and steric properties, leading to enhanced target engagement and improved pharmacokinetic profiles. scielo.br In the case of the 7-chloro-N-cyclohexylquinolin-4-amine, the hydrophobic cyclohexyl group was chosen for its ability to establish Van der Waals interactions with the molecular target. scielo.br To build upon this, future rational design efforts could explore:

Substitution on the quinoline ring: Introducing various functional groups at different positions of the quinoline core can fine-tune the electronic properties and create additional interactions with the target. For example, the introduction of a chlorine atom at the 7-position was a key feature of the studied compound. scielo.br Further exploration of other halogen substitutions or the introduction of electron-donating or-withdrawing groups could be beneficial.

Modification of the cyclohexyl group: Altering the size and nature of the cycloalkyl group or replacing it with other aliphatic or aromatic moieties could improve binding affinity and selectivity.

Linker modification: The amine linker between the quinoline and cyclohexyl groups can also be a point of modification. Introducing different linkers could alter the flexibility and orientation of the two parts of the molecule, potentially leading to a better fit in the active site of the target enzyme.

By systematically applying these rational design principles, it is possible to develop next-generation quinoline-based therapeutic agents with superior efficacy and safety profiles.

Advanced Preclinical Models for Activity Evaluation (e.g., 3D Cell Cultures)

The evaluation of novel therapeutic agents requires preclinical models that can accurately predict their efficacy and toxicity in humans. While traditional two-dimensional (2D) cell cultures have been the standard for in vitro assays, there is a growing recognition of their limitations. researchgate.net Three-dimensional (3D) cell culture systems are emerging as more biologically relevant models that better mimic the in vivo environment. researchgate.net

For the evaluation of quinoline-based compounds, 3D cell culture models offer several advantages. These models, which include spheroids and organoids, can recapitulate the complex cell-cell and cell-matrix interactions that occur in tissues, providing a more accurate assessment of a compound's activity. researchgate.net Research on amidino-substituted benzimidazoles and benzimidazo[1,2-a]quinolines has demonstrated the value of comparing antitumor activity in both 2D and 3D cell culture systems. researchgate.net The study found that while the results were often comparable, there were instances of significant disagreement, suggesting that some promising compounds might be overlooked if only 2D models are used. researchgate.net

The application of 3D cell culture methods to various cancer cell lines, including breast and pancreatic cancer, has shown that the sensitivity to a compound can be influenced by the spheroid's stability and the cell line's growth characteristics in a 3D environment. researchgate.net This highlights the importance of using these advanced models to obtain more reliable preclinical data for quinoline derivatives. The evaluation of antitumor activity in 3D assays has revealed selective activity of some quinoline derivatives that was not apparent in 2D assays, underscoring the potential of these models to identify lead compounds with greater accuracy. researchgate.net

Integration of Computational and Experimental Methodologies in Drug Design

The integration of computational and experimental methodologies is a cornerstone of modern drug discovery, enabling a more efficient and rational approach to the design of new therapeutic agents. scielo.br In the context of quinoline-based drug design, computational tools play a crucial role in predicting the properties of new molecules, guiding their synthesis, and understanding their mechanism of action at a molecular level.

Molecular docking studies, for example, can be used to predict how a compound like 7-chloro-N-cyclohexylquinolin-4-amine might interact with its biological target. scielo.br In the study of this compound as a cysteine protease inhibitor, molecular docking was used to understand its potential interactions with the active site of cruzain. scielo.br Such in silico studies can help to prioritize which analogs to synthesize and test, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to design novel 2,4-disubstituted quinoline derivatives with antimalarial activity. nih.gov These models can identify the key structural features that are important for biological activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Q & A

Q. What are the established synthetic routes for N-cyclohexylquinolin-4-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) of a chloroquinoline precursor (e.g., 4,7-dichloroquinoline) with cyclohexylamine. A common protocol involves refluxing the reactants in a polar aprotic solvent like ethanol or methanol, with a base such as K₂CO₃ to deprotonate the amine and enhance reactivity . For example, substituting 4,7-dichloroquinoline with cyclohexylamine in anhydrous N-methylpyrrolidone (NMP) at 120°C for 24 hours yields ~50% product after column chromatography. Optimization studies suggest that solvent choice (e.g., NMP vs. DMF) and temperature control are critical to minimizing side reactions like over-alkylation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR to verify the cyclohexyl group’s integration and substitution pattern (e.g., δ 2.50–2.80 ppm for cyclohexyl protons) and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H⁺] = 356.18). Purity is assessed via HPLC with UV detection at 254 nm, while IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3350 cm⁻¹). Elemental analysis (C, H, N) is recommended to validate stoichiometry, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies in activity (e.g., antimalarial IC₅₀ values) may arise from variations in assay protocols. For instance, Plasmodium falciparum strains (e.g., 3D7 vs. K1) differ in drug resistance profiles, requiring standardized culturing conditions (5% CO₂, 37°C) and synchronized parasite stages for reproducibility . Additionally, solubility differences in assay media (e.g., DMSO vs. PBS) can affect compound bioavailability. Normalizing data to internal controls (e.g., chloroquine) and reporting logP values (predicted ~3.5 for this compound) improves cross-study comparability .

Q. What structural features of this compound contribute to its selectivity against microbial targets?

The cyclohexyl group enhances lipophilicity, improving membrane permeability compared to smaller substituents (e.g., methyl or phenyl). SAR studies on analogous 4-aminoquinolines show that bulky N-substituents reduce off-target interactions with human receptors (e.g., hERG channels) while maintaining affinity for parasitic targets like PfCRT (Plasmodium falciparum chloroquine resistance transporter). Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding between the quinoline amine and heme groups in malaria parasites .

Q. How can synthetic routes be optimized to improve purity and scalability of this compound?

Yield and purity are maximized by:

- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) accelerate NAS reactions.

- Solvent-free conditions : Microwave-assisted synthesis at 150°C reduces reaction time from 24 hours to 2 hours, achieving >80% yield .

- Workup protocols : Liquid-liquid extraction (chloroform/water) followed by recrystallization (ethanol/hexane) removes unreacted amine and inorganic salts .

Q. What strategies address solubility limitations of this compound in aqueous biological assays?

Co-solvent systems (e.g., 10% DMSO in PBS) or nanoparticle encapsulation (e.g., PLGA polymers) enhance solubility while maintaining bioactivity. Alternatively, synthesizing water-soluble prodrugs (e.g., phosphate esters of the quinoline hydroxyl group) improves pharmacokinetics without altering target engagement .

Q. How do researchers validate the mechanism of action for this compound in antimicrobial studies?

Mechanistic studies combine time-kill assays (to track bactericidal kinetics) with transcriptomic profiling (RNA-seq) of treated pathogens. For example, upregulation of E. coli stress-response genes (e.g., soxS, marR) suggests oxidative damage as a mode of action. Complementary metabolomic analysis (LC-MS) identifies disrupted pathways, such as folate biosynthesis in malaria parasites .

Methodological Notes

- Contradiction Analysis : Always compare data against structurally similar analogs (e.g., chloroquine derivatives) to isolate substituent-specific effects .

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for cyclohexyl conformers .

- Biological Replicates : Include ≥3 independent experiments with technical triplicates to account for assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.